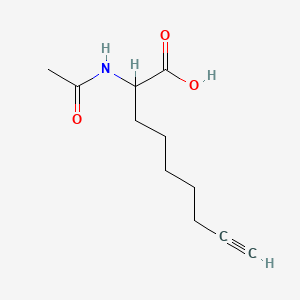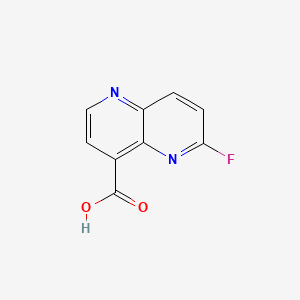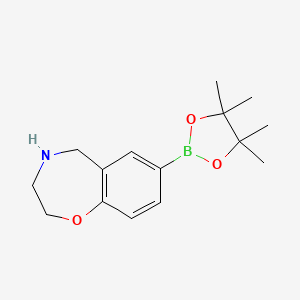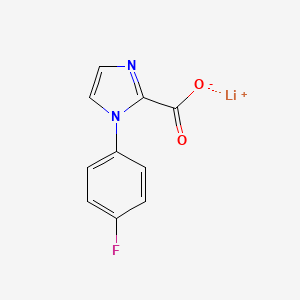![molecular formula C18H22N4O4 B13494571 2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13494571.png)
2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[3-(methylamino)propyl]amino]isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidinyl group and an isoindole-dione moiety, making it a valuable building block for the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a piperidinyl derivative with an isoindole-dione precursor under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as diisopropylethylamine (DIPEA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product in its pure form .
化学反应分析
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties .
科学研究应用
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may act as a ligand for ubiquitin E3 ligase cereblon, leading to the degradation of specific transcription factors .
相似化合物的比较
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory properties.
Thalidomide: Known for its sedative and immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with similar biological activities
Uniqueness
2-(2,6-dioxopiperidin-3-yl)-5-{methyl[3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C18H22N4O4 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[methyl-[3-(methylamino)propyl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N4O4/c1-19-8-3-9-21(2)11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)20-16(14)24/h4-5,10,14,19H,3,6-9H2,1-2H3,(H,20,23,24) |
InChI 键 |
MENJCQSGKFREJB-UHFFFAOYSA-N |
规范 SMILES |
CNCCCN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



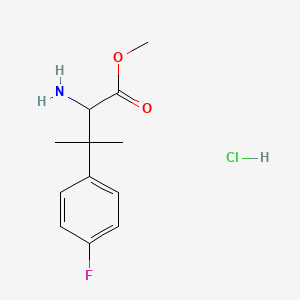
![2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13494501.png)
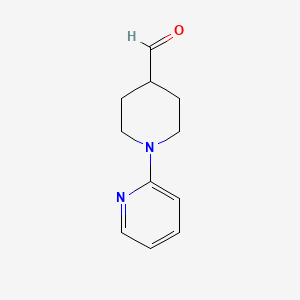
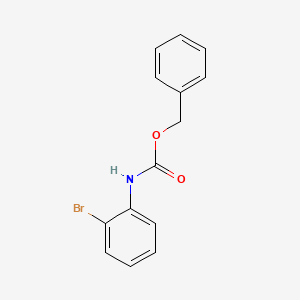
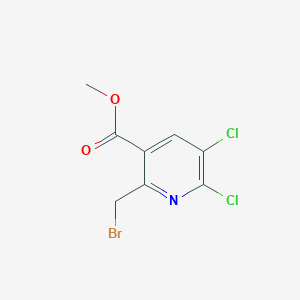

![rac-tert-butyl (1R,2S,6S,7R,8R)-8-amino-4-azatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B13494550.png)
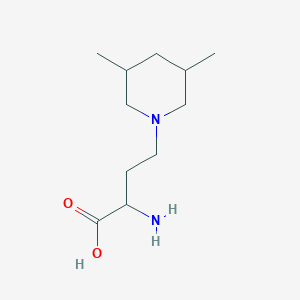
![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
